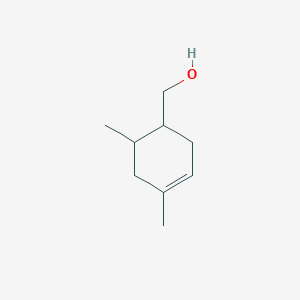
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the dihydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of Lewis acids and standard reaction conditions. For example, the Heck coupling reaction, which involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst, can be employed to synthesize dihydronaphthalene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and carboxylated derivatives of naphthalene, which can be further utilized in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxynaphthalene: This compound has hydroxyl groups at the first and second positions of the naphthalene ring.
2-Methoxynaphthalene: This compound features a methoxy group at the second position of the naphthalene ring.
2,7-Dihydroxynaphthalene: This compound has hydroxyl groups at the second and seventh positions of the naphthalene ring.
Uniqueness
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the dihydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143355-55-9 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-hydroxy-7-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
LJQRRWWJBLUADF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


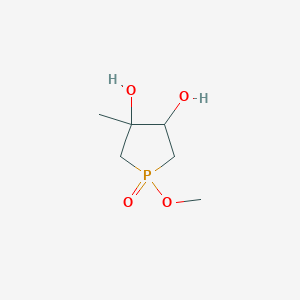
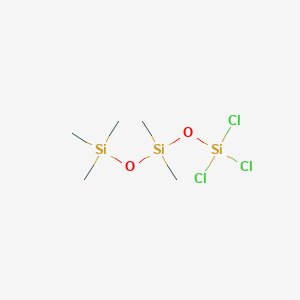
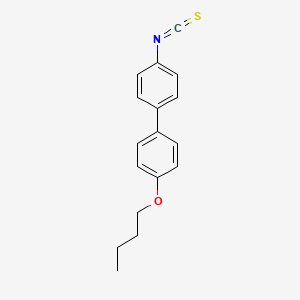
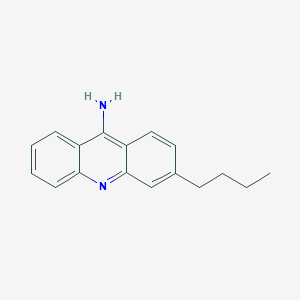

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
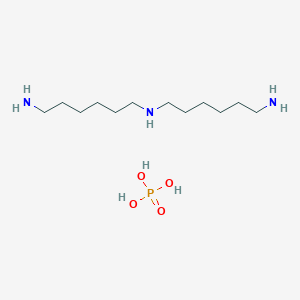
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
